Cinnamylamine serves as a valuable starting material for synthesizing numerous bioactive compounds exhibiting diverse pharmacological properties, including:
These studies highlight the potential of cinnamylamine derivatives as promising candidates for developing novel therapeutic agents.
Traditionally, cinnamylamine has been synthesized through chemical methods. However, there is a growing interest in exploring more sustainable and environmentally friendly alternatives. Research efforts are underway to develop efficient microbial production methods for cinnamylamine using genetically modified bacteria like Escherichia coli [, ]. These methods offer several advantages, including:
Cinnamylamine derivatives are being explored for their potential applications in material science. Studies have investigated their use in developing:
Cinnamylamine is an aromatic amine derived from cinnamic acid, characterized by the chemical formula . It features a phenyl group attached to a propenylamine structure, making it a compound of interest in various chemical and biological applications. This compound is primarily recognized for its potential in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals.
Cinnamylamine exhibits several biological activities:
Cinnamylamine can be synthesized through various methods:
Cinnamylamine has diverse applications:
Studies on the interactions of cinnamylamine with other compounds reveal:
Several compounds share structural similarities with cinnamylamine. Below is a comparison highlighting their uniqueness:
Compound | Structure | Unique Features |
---|---|---|
Cinnamic Acid | Precursor to cinnamylamine; contains a carboxylic acid group. | |
Cinnamaldehyde | Aldehyde form; directly converted to cinnamylamine. | |
Phenethylamine | Simple amine; lacks the aromatic propenyl group. | |
Benzylamine | Primary amine; does not contain a double bond or phenolic structure. | |
Styrene | A precursor for synthetic routes but lacks amino functionality. |
Cinnamylamine's unique propenylamine structure combined with its aromatic characteristics distinguishes it from these similar compounds, allowing it to engage in specific
Cinnamylamine follows systematic International Union of Pure and Applied Chemistry nomenclature protocols that reflect its structural characteristics as an unsaturated primary amine compound [1]. The official International Union of Pure and Applied Chemistry name for the trans-isomer is (E)-3-phenylprop-2-en-1-amine, which precisely describes the molecular architecture [2]. This nomenclature system incorporates several key structural descriptors that define the compound's geometric and functional characteristics [1].
The systematic naming convention begins with the identification of the longest carbon chain containing the amino functional group, which serves as the parent structure [1]. The phenyl substituent is positioned at the third carbon from the amino group, creating the "3-phenyl" designation in the International Union of Pure and Applied Chemistry name [2]. The presence of a carbon-carbon double bond between the second and third carbons is indicated by the "prop-2-en" portion of the name, signifying an unsaturated three-carbon chain [1] [2].
The stereochemical designation (E) indicates the trans-configuration around the double bond, where the phenyl group and the aminomethyl group are positioned on opposite sides of the double bond [1]. This geometric specification is crucial for distinguishing between the two possible stereoisomers of cinnamylamine [2]. The cis-isomer would correspondingly be named (Z)-3-phenylprop-2-en-1-amine, representing the alternative geometric arrangement [12].
Alternative International Union of Pure and Applied Chemistry acceptable names include (2E)-3-phenyl-2-propen-1-amine and trans-3-phenyl-2-propenylamine, which emphasize different aspects of the molecular structure while maintaining systematic accuracy [2] [4]. These variations reflect the flexibility within International Union of Pure and Applied Chemistry nomenclature for representing the same molecular entity through different descriptive approaches [1].
Cinnamylamine is recognized by numerous synonyms and alternative designations that reflect its structural features, historical naming conventions, and various classification systems [1] [9]. The most widely used common name is simply "cinnamylamine," derived from its structural relationship to cinnamic acid and its amine functional group [9] [10]. This designation has achieved broad acceptance in chemical literature and commercial applications [1].
The compound is frequently referred to as trans-cinnamylamine when specifically indicating the E-geometric isomer, distinguishing it from the cis-cinnamylamine or Z-isomer [1] [10]. Additional common names include (E)-cinnamylamine, which combines the systematic stereochemical descriptor with the traditional common name [2] [10]. The designation "cinnamyl amine" represents a descriptive approach that emphasizes the cinnamyl structural motif [9].
Styrylmethylamine serves as another alternative name that highlights the styrene-derived portion of the molecule combined with the methylamine functionality [9] [21]. This naming approach emphasizes the relationship between cinnamylamine and styrene derivatives, reflecting its position within broader chemical classification systems [9].
Descriptive names include 3-phenyl-2-propene-1-ylamine, which provides a systematic description of the substituent pattern without formal International Union of Pure and Applied Chemistry conventions [9] [10]. The designation 3-amino-1-phenylprop-1-ene offers an alternative perspective by emphasizing the amino group as the primary functional feature [1] [9]. Aminomethylstyrene represents a structural descriptor that combines the amine functionality with the styrene backbone [9].
Index names used in chemical databases include "2-Propen-1-amine, 3-phenyl-" and "2-Propen-1-amine, 3-phenyl-, (2E)-," which follow specific database naming conventions for systematic cataloging [1] [10]. These designations facilitate precise identification within chemical information systems and regulatory databases [1].
Cinnamylamine possesses distinct chemical identity parameters that enable precise identification and classification within various chemical registry systems [1] [13]. The molecular formula C₉H₁₁N defines the atomic composition, consisting of nine carbon atoms, eleven hydrogen atoms, and one nitrogen atom [1] [21]. The molecular weight is established as 133.19 grams per mole, representing the mass of one mole of the compound [1] [21].
Multiple Chemical Abstracts Service registry numbers are assigned to different stereoisomeric forms and mixtures of cinnamylamine [1] [13]. The E-isomer bears Chemical Abstracts Service number 4335-60-8, while the Z-isomer is identified by Chemical Abstracts Service number 4226-59-9 [1] [12]. The mixed stereoisomeric form or unspecified geometric configuration carries Chemical Abstracts Service number 4360-51-4 [13] [14].
The International Chemical Identifier system provides unique molecular descriptors for precise structural identification [1] [4]. The International Chemical Identifier for the E-isomer is InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+, which encodes the complete molecular structure including stereochemistry [1]. The corresponding International Chemical Identifier Key is RDAFNSMYPSHCBK-QPJJXVBHSA-N, serving as a condensed identifier for database searches [1] [4].
Simplified Molecular Input Line Entry System notation for the E-isomer is NC/C=C/c1ccccc1, providing a text-based structural representation that captures the geometric configuration [1] [4]. This notation system enables computational processing and database management of molecular structures [1].
Unique Ingredient Identifier codes are assigned by regulatory authorities for pharmaceutical and chemical tracking purposes [1] [4]. The E-isomer carries Unique Ingredient Identifier KRU5188QAR, while mixed forms may be designated with Unique Ingredient Identifier 7360F8GA70 [1] [4]. The Molecular Design Limited number MFCD00062777 provides additional database identification for commercial and research applications [1] [13].
Parameter | Value |
---|---|
Molecular Formula | C₉H₁₁N |
Molecular Weight | 133.19 g/mol |
Chemical Abstracts Service Number (E-isomer) | 4335-60-8 |
Chemical Abstracts Service Number (Z-isomer) | 4226-59-9 |
Chemical Abstracts Service Number (mixed) | 4360-51-4 |
International Chemical Identifier Key (E-isomer) | RDAFNSMYPSHCBK-QPJJXVBHSA-N |
Simplified Molecular Input Line Entry System (E-isomer) | NC/C=C/c1ccccc1 |
Unique Ingredient Identifier (E-isomer) | KRU5188QAR |
Unique Ingredient Identifier (mixed) | 7360F8GA70 |
Molecular Design Limited Number | MFCD00062777 |
Cinnamylamine occupies a specific position within the broader classification of aminoalkene compounds, representing a distinct structural class that combines amine functionality with unsaturated carbon frameworks [17] [19]. As a primary amine, cinnamylamine contains a single amino group attached to one carbon atom, distinguishing it from secondary and tertiary amine classifications [19] [20]. This primary amine designation reflects the presence of two hydrogen atoms bonded to the nitrogen atom alongside one carbon substituent [19].
The compound belongs to the aminoalkene family, characterized by the simultaneous presence of amine functional groups and carbon-carbon double bonds within the same molecular structure [17] [24]. This classification distinguishes aminoalkenes from saturated amines that lack double bond functionality and from alkenes that do not contain nitrogen-bearing functional groups [24]. The combination of these structural features creates unique reactivity patterns and chemical properties specific to the aminoalkene class [17].
Within the aminoalkene classification, cinnamylamine is further categorized as an aromatic aminoalkene due to the presence of the phenyl ring substituent [19] [25]. This aromatic character influences both the electronic properties and chemical behavior of the compound, distinguishing it from purely aliphatic aminoalkenes [25]. The aromatic substitution pattern creates conjugation possibilities between the phenyl ring and the adjacent double bond system [17].
The geometric isomerism exhibited by cinnamylamine represents another important classification criterion within aminoalkene compounds [1] [12]. The ability to exist as both E and Z stereoisomers around the carbon-carbon double bond is characteristic of substituted alkenes and contributes to the structural diversity within the aminoalkene family [12]. This stereochemical variability has implications for biological activity and chemical reactivity patterns [1].
Cinnamylamine can be classified as a monosubstituted amine based on the substitution pattern at the nitrogen atom [19] [20]. The nitrogen bears one organic substituent (the propenyl chain) along with two hydrogen atoms, placing it in the monosubstituted category rather than di- or tri-substituted classifications [20]. This substitution pattern influences the basicity and nucleophilic properties of the amine functional group [19].
The compound represents a phenylpropenylamine derivative, a specific subclass within aminoalkene compounds characterized by the phenyl-substituted propenyl chain attached to an amino group [25] [27]. This structural motif is found in various biologically active compounds and synthetic intermediates, establishing cinnamylamine as a representative member of this important chemical class [25].
Classification Level | Classification | Description |
---|---|---|
Functional Group Class | Primary Amine | Contains one amino group (-NH₂) attached to carbon |
Structural Class | Aminoalkene | Amine with carbon-carbon double bond in structure |
Substitution Pattern | Monosubstituted Amine | Nitrogen atom bonded to one carbon substituent |
Geometric Isomerism | E/Z Stereoisomers | Exhibits cis-trans geometric isomerism around C=C bond |
Saturation Status | Unsaturated Compound | Contains at least one carbon-carbon double bond |
Aromatic Character | Aromatic Substituted | Contains benzene ring as substituent |
Chain Structure | Aliphatic Chain with Aromatic Ring | Linear carbon chain with attached phenyl group |
Primary Classification | Organic Compound | Carbon-based molecular compound |
Secondary Classification | Nitrogen-Containing Compound | Organic molecule containing nitrogen heteroatom |
Tertiary Classification | Phenylpropenylamine Derivative | Amine derivative of phenylpropene structure |
Irritant